Technical Documentation Center

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
  • CAS: 55524-67-9

Core Science & Biosynthesis

Foundational

Solubility Profile & Purification Protocols: 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS 55524-67-9). [1] Executive Summary 4-Chloro-2-methoxy-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS 55524-67-9).

[1]

Executive Summary

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of sulfonamide diuretics (e.g., Indapamide, Clopamide) and pharmaceutical impurities (e.g., Sulpiride Impurity D).[1] Its dual functional nature—possessing both a carboxylic acid (


) and a sulfonamide moiety (

)—creates a complex solubility landscape dependent on solvent polarity, temperature, and pH.[1]

This guide provides a definitive analysis of its solubility in aqueous versus organic media, establishing the rationale for solvent selection in purification and crystallization processes.

Chemical Identity & Physicochemical Basis[1][2][3][4][5][6][7][8][9][10]

PropertyDetail
Chemical Name 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
CAS Number 55524-67-9
Molecular Formula

Molecular Weight 265.67 g/mol
Structural Features Hydrophobic Core: Chlorinated benzene ringH-Bond Donors: Sulfonamide (

), Carboxyl (

)H-Bond Acceptors: Methoxy (

), Sulfonyl (

), Carbonyl (

)
Predicted pKa

(COOH),

(Sulfonamide)
Mechanistic Solubility Logic

The molecule's solubility is governed by the competition between its lattice energy (driven by intermolecular hydrogen bonding between Sulfonamide and Carboxyl groups) and solvation energy.[1]

  • Water: High lattice energy restricts solubility at neutral/acidic pH.[1]

  • Polar Aprotic (DMSO/DMF): Disrupts intermolecular H-bonds effectively; high solubility.[1]

  • Polar Protic (Alcohols): Moderate solubility; temperature-dependent (ideal for crystallization).[1]

Solubility Landscape: Water vs. Organic Solvents[1]

The following data summarizes the qualitative and semi-quantitative solubility behavior observed in process development.

Table 1: Comparative Solubility Profile ( )
Solvent ClassSolventSolubility RatingMechanism of Action
Aqueous Water (pH 7)Low (< 1 mg/mL)Hydrophobic aromatic ring dominates; high lattice energy.[1]
Water (pH > 9)High (> 50 mg/mL)Deprotonation of COOH forms soluble carboxylate salt.[1]
Polar Aprotic DMSOVery High (> 100 mg/mL)Strong dipole interaction; disruption of solute-solute H-bonds.[1]
DMFHigh Similar to DMSO; excellent solvent for synthesis.[1]
Polar Protic MethanolModerate Good solvation of polar groups; moderate disruption of lattice.[1]
EthanolLow-Moderate Decreased solubility vs. MeOH due to ethyl chain; steep thermal curve.[1]
Non-Polar Hexane/HeptaneInsoluble Lack of polar interactions to overcome lattice energy.[1]
Moderately Polar Ethyl AcetateModerate Useful for extraction from acidified aqueous layers.[1]
Figure 1: Solubility Logic & Process Decision Tree

SolubilityLogic cluster_Solvents Solvent Interaction cluster_Process Process Application Compound 4-Chloro-2-methoxy- 5-sulfamoylbenzoic acid WaterAcid Water (pH < 4) (Insoluble) Compound->WaterAcid Hydrophobic Dominance WaterBase Water (pH > 8) (Soluble Salt) Compound->WaterBase Ionization (COO- Na+) Alcohol Ethanol/Methanol (Temp Dependent) Compound->Alcohol H-Bonding Aprotic DMSO/DMF (Highly Soluble) Compound->Aprotic Dipole Interaction Precipitation Acid-Base Precipitation WaterBase->Precipitation Acidify to pH 3 Recrystallization Thermal Recrystallization Alcohol->Recrystallization Cooling Synthesis Reaction Medium Aprotic->Synthesis Dissolution

Caption: Decision matrix for solvent selection based on molecular interaction and desired process outcome.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific batch.[1]

  • Preparation: Weigh approx. 500 mg of the compound into a jacketed equilibrium cell.

  • Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).[1]

  • Equilibration: Stir at the target temperature (e.g.,

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant through a pre-heated 0.45

    
     PTFE syringe filter.
    
  • Quantification:

    • Transfer a known volume (

      
      ) to a tared weighing dish.[1]
      
    • Evaporate solvent under vacuum at

      
       until constant weight (
      
      
      
      ).
  • Calculation:

    
    .[1]
    
Protocol B: Purification via Ethanol/Water Recrystallization

Based on the solubility differential between hot and cold ethanol.

Objective: Remove non-polar impurities and inorganic salts.[1]

  • Dissolution: Suspend crude 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid in 95% Ethanol (10 mL per gram of solid).

  • Heating: Heat to reflux (

    
    ). The solution should become clear.
    
    • Note: If solids remain, add Ethanol in 1 mL increments.[1]

  • Hot Filtration: Filter the hot solution through a heated funnel to remove mechanical impurities or insoluble salts.[1]

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.[1]

    • Add Water dropwise (approx. 20-30% of ethanol volume) until slight turbidity persists.[1]

    • Cool further to

      
       in an ice bath for 2 hours.
      
  • Isolation: Filter the white crystalline solid. Wash with cold Ethanol/Water (1:1).[1]

  • Drying: Dry under vacuum at

    
     for 12 hours.
    
Protocol C: Acid-Base Precipitation (pH Swing)

Leverages the pH-dependent solubility of the carboxylic acid.[1]

  • Dissolution: Suspend the crude solid in Water (10 volumes).

  • Basification: Slowly add 10% NaOH solution while monitoring pH. Adjust to pH 9-10. The solid will dissolve as the sodium salt.[1]

  • Filtration: Filter the aqueous solution to remove insoluble organic impurities.[1]

  • Precipitation:

    • Slowly add 3M HCl to the filtrate with vigorous stirring.

    • Target pH: 2.0 - 3.0 .[1] The product will precipitate as a thick white slurry.[1]

  • Isolation: Filter and wash the cake with water to remove NaCl.

Thermodynamic Analysis

For researchers modeling the solubility behavior, the dissolution process is endothermic.[1] The solubility (


) in organic solvents can typically be modeled using the Modified Apelblat Equation :


Where:

  • 
     is the mole fraction solubility.[1]
    
  • 
     is the absolute temperature.[1]
    
  • 
     are empirical constants derived from Protocol A data.
    

Interpretation:

  • Positive Enthalpy (

    
    ):  Solubility increases with temperature.[1] This confirms why cooling crystallization (Protocol B) is effective.[1]
    
  • Entropy (

    
    ):  The entropy of mixing drives the dissolution in alcohols, overcoming the crystal lattice enthalpy.[1]
    

References

  • ChemicalBook. (2023).[1] 4-Chloro-2-Methoxy-5-sulfamoylbenzoic acid - CAS 55524-67-9 Properties and Suppliers.[1][2]Link[1]

  • BenchChem. (2025).[1] Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid. (Analogous compound purification methodology). Link[1]

  • ResearchGate. (2018).[1] Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. (Solubility data for methyl ester derivative). Link

  • PubChem. (2025).[1][3][4] Compound Summary: 4-Amino-5-chloro-2-methoxybenzoic acid.[1][5][4] (Structural analog physicochemical properties).[1] Link

  • Google Patents. (2016).[1] CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.[1][5] (Describes Acid-Base precipitation techniques for this class). Link

Sources

Exploratory

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid as a pharmaceutical intermediate

An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid and its Congeners as Pharmaceutical Intermediates Preamble: The Sulfamoylbenzoic Acid Scaffold in Modern Therapeutics The substituted benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid and its Congeners as Pharmaceutical Intermediates

Preamble: The Sulfamoylbenzoic Acid Scaffold in Modern Therapeutics

The substituted benzoic acid framework, particularly the 4-chloro-5-sulfamoylbenzoic acid scaffold, represents a cornerstone in the development of high-ceiling or loop diuretics. These potent pharmacological agents are indispensable in the clinical management of fluid overload (edema) associated with congestive heart failure, liver cirrhosis, and renal disease. While the specific compound 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a member of this chemical family, it is crucial for the discerning scientist to recognize that minor positional changes in substituents on the benzene ring dictate the ultimate synthetic pathway and biological target. This guide will delve into the chemistry of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, while also providing a scientifically rigorous exploration of its closely related and commercially significant analogs, which serve as the direct precursors to blockbuster drugs such as Furosemide and Bumetanide.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is fundamental for process development, quality control, and regulatory compliance.

Key Properties

The essential physicochemical data for the title compound and a key related precursor are summarized below.

Property4-Chloro-2-methoxy-5-sulfamoylbenzoic acid4-Chloro-3-nitro-5-sulfamoylbenzoic acid (Bumetanide Precursor)
Molecular Formula C₈H₈ClNO₅S[1]C₇H₅ClN₂O₆S
Molecular Weight 265.67 g/mol [1]280.64 g/mol
CAS Number 55524-67-9[1]22892-83-5
Appearance White to off-white solidCrystalline solid
Melting Point 206 °C (decomposes)[2]Not specified
Solubility Soluble in DMSO[3]Soluble in organic solvents
Analytical Methods for Structural Elucidation and Purity Assessment

Robust analytical methods are critical for confirming the identity and purity of pharmaceutical intermediates.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing purity and quantifying 4-chloro-2-methoxy-5-sulfamoylbenzoic acid and its analogs.[4][5] A reversed-phase C18 column is typically employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer, often containing an acid like phosphoric or formic acid to ensure sharp peak shapes.[6][7] Detection is commonly performed using a UV detector at a wavelength around 230-254 nm.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the unambiguous structural confirmation of the synthesized intermediate.[4] ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each atom, confirming the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): MS is a powerful tool for confirming the molecular weight of the compound and identifying potential impurities.[4] When coupled with HPLC (LC-MS), it provides a highly sensitive and specific method for impurity profiling.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of a 50:50 (v/v) acetonitrile/water mixture to create a 100 µg/mL stock solution.

    • Sample Solution: Prepare the test sample at a similar concentration using the same diluent.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (50:50 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity using the area normalization method. The system is deemed suitable if the relative standard deviation for five replicate injections of the standard is less than 2.0%.[4]

G Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (100 µg/mL) Injector Inject 10 µL Prep_Standard->Injector Prep_Sample Prepare Sample Solution Prep_Sample->Injector Column C18 Column Injector->Column Detector UV Detector (254 nm) Column->Detector Integration Integrate Peak Areas Detector->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation

Caption: A typical workflow for HPLC analysis.[4]

Safety and Handling

As with all chemical reagents, proper safety protocols must be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[8] A respirator may be required if workplace conditions warrant its use.[8]

  • Handling: Wash hands thoroughly after handling.[9] Use in a well-ventilated area and minimize dust generation.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[8][9]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move the person to fresh air.[9] If swallowed, call a poison center or doctor.[9]

Synthesis of Sulfamoylbenzoic Acid Intermediates

The synthesis of these critical intermediates typically begins with a substituted benzoic acid, which then undergoes chlorosulfonation and amination.

General Synthetic Pathway

The foundational synthesis involves two key steps:

  • Chlorosulfonation: The starting benzoic acid derivative is treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring.

  • Amination: The resulting chlorosulfonylbenzoic acid is then reacted with ammonia (or an amine) to replace the chlorine atom, forming the desired sulfamoyl group (-SO₂NH₂).[10]

G General Synthesis of Sulfamoylbenzoic Acids Start Substituted Benzoic Acid Intermediate Chlorosulfonyl Benzoic Acid Start->Intermediate Chlorosulfonic Acid Product Sulfamoyl Benzoic Acid Intermediate->Product Ammonia

Caption: General synthetic route to sulfamoylbenzoic acids.

Protocol: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid

A related compound, 4-amino-5-chloro-2-methoxybenzoic acid, can be synthesized from aminosalicylic acid, demonstrating a typical laboratory-scale process.[11]

  • Methylation & Esterification: Aminosalicylic acid is reacted with dimethyl sulfate to protect the hydroxyl and carboxylic acid groups, forming 4-amino-2-methoxybenzoic acid methyl ester.

  • Chlorination: The product from step 1 is chlorinated using N-chlorosuccinimide (NCS) in a solvent like DMF. The reaction mixture is stirred at an elevated temperature (e.g., 70°C) for several hours.[11] Upon completion, the mixture is poured into ice water to precipitate the chlorinated ester.

  • Hydrolysis (De-esterification): The 4-amino-5-chloro-2-methoxybenzoic acid methyl ester is then hydrolyzed using a base such as potassium hydroxide or sodium hydroxide in a methanol/water solvent mixture under reflux.[11]

  • Acidification: After hydrolysis, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with an acid like hydrochloric acid to a pH of approximately 5, causing the final product, 4-amino-5-chloro-2-methoxybenzoic acid, to precipitate.[11] The solid is collected by filtration and dried.

Application as a Pharmaceutical Intermediate: A Structural Clarification

While 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid belongs to the family of diuretic precursors, it is not the direct intermediate for the most common loop diuretics. The specific substitution pattern is paramount.

  • For Furosemide: The synthesis requires an anthranilic acid (2-aminobenzoic acid) backbone. The precursor is typically 4-chloro-5-sulfamoyl-anthranilic acid, which is then condensed with furfurylamine.[12]

  • For Bumetanide: The synthesis starts with a precursor having a nitro group at the 3-position, namely 4-chloro-3-nitro-5-sulfamoylbenzoic acid .[13] This nitro group is later reduced to an amine, which is essential for the final drug structure. The 2-methoxy group in the title compound is not suitable for this transformation.

The following sections will detail the synthesis of these major drugs from their correct, structurally related precursors.

Synthesis of Bumetanide from its Precursor

Bumetanide is a potent loop diuretic synthesized from 4-chlorobenzoic acid via the key intermediate 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.[13][14]

  • Chlorosulfonation of 4-Chlorobenzoic Acid: 4-chlorobenzoic acid is reacted with excess chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid.

  • Nitration: The product from step 1 is nitrated with nitric acid to introduce a nitro group, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[14]

  • Aminolysis: This intermediate is treated with ammonia to convert the chlorosulfonyl group into a sulfamoyl group, forming 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.[14]

  • Phenoxylation: The chloro group at position 4 is displaced by a phenoxy group by reacting with sodium phenolate, resulting in 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.[14]

  • Reduction of Nitro Group: The nitro group is reduced to a primary amine using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.[14][15] This step yields 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.

  • N-Alkylation: The final step involves the alkylation of the newly formed amino group. This can be achieved by reductive amination with butyraldehyde in the presence of a reducing agent or by reaction with a butylating agent to yield Bumetanide.[15]

G Synthetic Pathway to Bumetanide I1 4-Chlorobenzoic Acid I2 4-Chloro-3-chlorosulfonyl- 5-nitrobenzoic Acid I1->I2 1. Chlorosulfonic Acid 2. Nitric Acid I3 5-Aminosulfonyl-4-chloro- 3-nitrobenzoic Acid I2->I3 Ammonia I4 5-Aminosulfonyl-3-nitro- 4-phenoxybenzoic Acid I3->I4 Sodium Phenolate I5 3-Amino-4-phenoxy- 5-sulfamoylbenzoic Acid I4->I5 H₂, Pd/C (Reduction) Bumetanide Bumetanide I5->Bumetanide Butyraldehyde (Alkylation)

Caption: Synthetic pathway from precursor to Bumetanide.[13]

Mechanism of Action of Derived Loop Diuretics

Drugs derived from the sulfamoylbenzoic acid scaffold, such as Bumetanide and Furosemide, are known as loop diuretics because they exert their primary effect in the thick ascending limb of the Loop of Henle in the kidney.[13]

  • Molecular Target: The primary molecular target is the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), located on the apical membrane of the epithelial cells in the thick ascending limb.[13]

  • Inhibition of Reabsorption: By binding to and inhibiting NKCC2, these drugs block the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[6][13]

  • Diuretic Effect: The retention of these ions within the nephron lumen creates a powerful osmotic gradient, drawing water into the tubule and significantly increasing the volume of urine produced (diuresis). This process helps to eliminate excess fluid from the body.

G Mechanism of Action of Loop Diuretics Lumen {Tubular Lumen | Na⁺ | K⁺ | 2Cl⁻} NKCC2 NKCC2 Cotransporter Lumen->NKCC2 Na⁺, K⁺, 2Cl⁻ Cell Apical Membrane Epithelial Cell Basolateral Membrane Blood {Bloodstream} Cell:f2->Blood Ion Pumps Diuretic Loop Diuretic (e.g., Bumetanide) Diuretic->NKCC2 Inhibits NKCC2->Cell:f1

Caption: Inhibition of the NKCC2 cotransporter by loop diuretics.

Conclusion and Future Perspectives

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid and its structural isomers are foundational molecules in medicinal chemistry. Understanding their synthesis, properties, and transformation into active pharmaceutical ingredients is critical for drug development professionals. The subtle yet profound impact of substituent placement on the benzene ring—dictating the path to either Furosemide or Bumetanide—underscores the importance of precise molecular design. While these "classic" diuretics have been in use for decades, the core sulfamoylbenzoic acid scaffold continues to inspire the design of new therapeutic agents targeting ion transport systems, not only in the kidney but across various physiological systems. Future research may focus on developing derivatives with improved pharmacokinetic profiles, greater potency, or novel mechanisms of action, ensuring the enduring legacy of this vital pharmaceutical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. [Link]

  • IJRPC. (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-3-SULFAMOYLBENZOIC ACID. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN101591276B - Method for preparing bumetanide.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • ChemBK. (2024). 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. [Link]

  • SIELC Technologies. (n.d.). Furosemide. [Link]

  • National Institutes of Health (NIH). (n.d.). Pharmacology of compounds targeting cation-chloride cotransporter physiology. [Link]

  • Google Patents. (n.d.). Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • PubChem. (n.d.). Bumetanide. [Link]

  • PubMed. (n.d.). Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide). [Link]

  • E-learning. (n.d.). FUROSEMIDE. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. [Link]

  • Patsnap. (n.d.). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. [Link]

  • MDPI. (n.d.). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]

  • Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

Sources

Foundational

Difference between 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid and Furosemide intermediates

This in-depth technical guide analyzes the structural, synthetic, and functional differences between the standard Furosemide intermediate (2,4-Dichloro-5-sulfamoylbenzoic acid ) and its methoxy-analog (4-Chloro-2-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide analyzes the structural, synthetic, and functional differences between the standard Furosemide intermediate (2,4-Dichloro-5-sulfamoylbenzoic acid ) and its methoxy-analog (4-Chloro-2-methoxy-5-sulfamoylbenzoic acid ).

Executive Summary

In the high-precision synthesis of loop diuretics, specifically Furosemide , the purity and reactivity of the benzoic acid precursor are critical.

  • The Standard Intermediate: 2,4-Dichloro-5-sulfamoylbenzoic acid is the obligate precursor for Furosemide. Its C2-chlorine atom serves as the electrophilic site for nucleophilic aromatic substitution (SNAr) with furfurylamine.

  • The Analog/Impurity: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a structural analog where the reactive C2-chlorine is replaced by a methoxy group. This compound appears primarily in two contexts: as a critical process impurity (formed via methanolysis during Furosemide synthesis) or as a distinct intermediate for benzamide-class antipsychotics (e.g., Nemonapride analogs).

Understanding the difference is vital for process chemists to prevent yield loss (side reactions) and ensure regulatory compliance (impurity profiling).

Chemical Identity & Structural Divergence

The two compounds share a core sulfamoylbenzoic acid scaffold but differ at the C2 position, which dictates their chemical fate.

FeatureFurosemide Intermediate Methoxy Analog / Impurity
Chemical Name 2,4-Dichloro-5-sulfamoylbenzoic acid4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
CAS Number 2736-23-4 55524-67-9
Molecular Formula C₇H₅Cl₂NO₄SC₈H₈ClNO₅S
Molecular Weight 270.09 g/mol 265.67 g/mol
C2 Substituent -Cl (Chlorine)-OCH₃ (Methoxy)
Electronic Effect (C2) Inductive withdrawal (-I), Mesomeric donation (+M) Net: Good Leaving GroupStrong Mesomeric donation (+M) Net: Deactivated for SNAr
Primary Role Precursor for FurosemideImpurity (Furosemide); Intermediate (Benzamides)

Synthetic Pathways & Mechanistic Roles[7][8][9]

The Furosemide Pathway (The "Desired" Route)

Furosemide synthesis relies on the regioselective SNAr reaction . The starting material, 2,4-dichloro-5-sulfamoylbenzoic acid, possesses two chlorine atoms.

  • C2-Cl: Activated by the ortho-carbonyl (COOH) and para-sulfamoyl (SO₂NH₂) groups. This position is highly electrophilic.

  • C4-Cl: Less activated (meta to COOH, ortho to SO₂NH₂).

  • Mechanism: Furfurylamine attacks C2, displacing the chloride ion to form Furosemide.

Origin of the Methoxy Analog (The "Side" Route)

The methoxy analog is often generated inadvertently.

  • Source: If the reaction solvent is methanol (often used for solubility) and a base like sodium hydroxide or sodium methoxide is present, the methoxide ion (MeO⁻) competes with furfurylamine.

  • Reaction: MeO⁻ attacks the C2-Cl, forming 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid.

  • Consequence: The methoxy group is a poor leaving group compared to chlorine. Once formed, this molecule is a "dead end" in the Furosemide pathway; it will not react efficiently with furfurylamine, persisting as a difficult-to-remove impurity.

Visualization of Pathways

The following diagram illustrates the divergent pathways controlled by the nucleophile (Amine vs. Alkoxide).

Furosemide_Synthesis Start 2,4-Dichloro-5- sulfamoylbenzoic acid (CAS 2736-23-4) Furosemide FUROSEMIDE (Target API) Start->Furosemide + Furfurylamine (S_NAr at C2-Cl) MethoxyImpurity 4-Chloro-2-methoxy-5- sulfamoylbenzoic acid (Impurity/Analog) Start->MethoxyImpurity + MeOH / MeO- (Side Reaction) Benzamides Benzamide Antipsychotics (e.g., Nemonapride analogs) MethoxyImpurity->Benzamides Synthetic Utility (Different Pathway)

Figure 1: Divergent reactivity of the 2,4-dichloro intermediate. The green path yields Furosemide; the red path yields the methoxy impurity.

Detailed Mechanistic Analysis

Regioselectivity (Cl vs. Cl)

In 2,4-dichloro-5-sulfamoylbenzoic acid, the C2 position is significantly more reactive than C4.

  • C2 Position: Flanked by the electron-withdrawing carboxylic acid (ortho) and the sulfamoyl group (para). The transition state is stabilized by resonance delocalization onto both groups.

  • C4 Position: Flanked by the sulfamoyl group (ortho) but meta to the carboxylic acid. The inductive effect is weaker.

  • Implication: Under controlled conditions (stoichiometric amine, moderate heat), substitution occurs almost exclusively at C2.

The "Methoxy" Trap

Why is 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid problematic?

  • Deactivation: The methoxy group is a strong electron donor via resonance (+M effect). This increases electron density in the benzene ring, making the remaining C4-Cl bond even less reactive toward further substitution.

  • Stability: The C2-OMe bond is strong. Unlike the C2-Cl bond, it cannot be easily displaced by amines under standard Furosemide synthesis conditions (refluxing ethanol/toluene).

  • Solubility: The methoxy analog often has similar solubility profiles to the starting material, making purification by crystallization difficult.

Experimental & Analytical Protocols

Synthesis of the Reference Standard (Methoxy Analog)

To validate analytical methods (HPLC), researchers often need to synthesize the impurity intentionally.

Protocol: Methanolysis of 2,4-Dichloro-5-sulfamoylbenzoic acid

  • Reagents: 2,4-Dichloro-5-sulfamoylbenzoic acid (1.0 eq), Sodium Methoxide (2.2 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve the starting acid in anhydrous methanol.

    • Slowly add sodium methoxide solution at 0–5°C (exothermic).

    • Reflux the mixture for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.

    • Quench: Cool to room temperature and acidify with 1N HCl to pH 2.

    • Isolation: The product (4-Chloro-2-methoxy-5-sulfamoylbenzoic acid) precipitates. Filter, wash with cold water, and dry.

  • Yield: Typically 85–90%.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic doublet pair (if present) and appearance of a singlet methoxy peak at ~3.8 ppm. The aromatic protons will shift upfield due to the electron-donating OMe group.

Analytical Differentiation (HPLC)

Distinguishing the two acids requires a reverse-phase method capable of resolving the more polar methoxy analog from the dichloro precursor.

ParameterRecommended Condition
Column C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 20 mins
Detection UV at 254 nm (Sulfonamide absorption)
Elution Order 1. Methoxy Analog (More polar, elutes first) 2. Dichloro Precursor (Less polar, elutes later) 3. Furosemide (Elutes last)

Applications Beyond Furosemide[12]

While primarily an impurity in diuretic synthesis, 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a valid intermediate for other drug classes:

  • Benzamide Antipsychotics: It serves as a scaffold for drugs like Nemonapride and Sulpiride analogs. In these syntheses, the carboxylic acid is converted to an amide (e.g., via reaction with ethylenediamine derivatives), and the C4-Cl may be retained or reduced depending on the specific target.

  • Structure-Activity Relationship (SAR) Studies: It is used to probe the binding affinity of sulfonamides to Carbonic Anhydrase enzymes, where the methoxy group alters the pKa and lipophilicity of the molecule.

References

  • Synthesis of Furosemide: Sturm, K., et al. "Sulfonamides. 4-Chloro-5-sulfamoyl-N-substituted-anthranilic acids." Journal of Medicinal Chemistry, 1962. Link

  • Impurity Profiling: Xu, X., et al. "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide."[1] Journal of Pharmaceutical and Biomedical Analysis, 2023.[2]

  • Benzamide Synthesis: Iwanami, S., et al. "Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds." Chemical & Pharmaceutical Bulletin, 1981. Link

  • Chemical Properties: PubChem Compound Summary for CID 22661139 (4-Chloro-2-methoxy-5-sulfamoylbenzoic acid). Link

  • Analytical Methods: European Pharmacopoeia (Ph. Eur.) Monograph: Furosemide.[1][][4][5] Link

Sources

Protocols & Analytical Methods

Method

Protocol for nucleophilic aromatic substitution to produce 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid

Application Note: Regioselective Synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid via Nucleophilic Aromatic Substitution Introduction & Scope Target Molecule: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS: 55524...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid via Nucleophilic Aromatic Substitution

Introduction & Scope

Target Molecule: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS: 55524-67-9).[1] Context: This molecule is a critical intermediate and a known impurity (often designated as Impurity A or related derivative) in the synthesis of the loop diuretic Furosemide . Chemical Challenge: The synthesis requires a highly regioselective Nucleophilic Aromatic Substitution (SNAr) on a poly-functionalized arene. The starting material, 2,4-dichloro-5-sulfamoylbenzoic acid , possesses two potential leaving groups (chlorides at positions 2 and 4).

This protocol details the conditions required to selectively substitute the C2-chloride with a methoxy group while retaining the C4-chloride, leveraging the electronic directing effects of the carboxyl and sulfamoyl moieties.

Mechanistic Principles & Reaction Design

The reaction follows a bimolecular Nucleophilic Aromatic Substitution (SNAr) mechanism via a Meisenheimer complex. Success depends on the differential electrophilicity of the C2 and C4 carbons.

  • Electronic Activation:

    • C2 Position: Located ortho to the carboxylic acid (strongly electron-withdrawing via induction, -I) and para to the sulfamoyl group (strongly electron-withdrawing via resonance, -R). This "push-pull" alignment creates a highly electron-deficient center, significantly lowering the activation energy for nucleophilic attack.

    • C4 Position: Located meta to the carboxylic acid and ortho to the sulfamoyl group. While activated by the sulfamoyl group, it lacks the synergistic activation provided by the carboxyl group found at C2.

  • Regioselectivity: Consequently, the methoxide nucleophile (

    
    ) preferentially attacks C2. Kinetic control is essential; prolonged heating or excess reagent can lead to bis-substitution (replacement of both chlorides).
    
Figure 1: Reaction Mechanism & Regioselectivity

SNAr_Mechanism cluster_selectivity Regioselectivity Logic Reactant 2,4-Dichloro-5- sulfamoylbenzoic acid TS Meisenheimer Complex (Stabilized at C2) Reactant->TS + MeO- Reagent Sodium Methoxide (MeOH) Reagent->TS Product 4-Chloro-2-methoxy-5- sulfamoylbenzoic acid TS->Product - Cl- Byproduct NaCl TS->Byproduct Note1 C2: Ortho to COOH Para to SO2NH2 (Highly Activated) Note2 C4: Meta to COOH Ortho to SO2NH2 (Less Activated)

Caption: Mechanistic pathway highlighting the preferential stabilization of the transition state at the C2 position due to synergistic electron-withdrawing effects.

Experimental Protocol

Safety Warning: Sodium methoxide is corrosive and moisture-sensitive. Methanol is toxic and flammable. Perform all operations in a fume hood.

Materials & Reagents
ReagentRoleStoichiometry
2,4-Dichloro-5-sulfamoylbenzoic acid Substrate1.0 equiv
Sodium Methoxide (30% in MeOH) Nucleophile/Base2.2 - 2.5 equiv
Methanol (Anhydrous) Solvent10-15 Volumes
Hydrochloric Acid (3M) Quenching AgentAs required to pH < 2

Note: 2.2+ equivalents of base are required because the first equivalent deprotonates the carboxylic acid (forming the carboxylate), rendering the molecule anionic but still susceptible to SNAr at the highly activated C2 position.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with nitrogen.

  • Dissolution: Charge the flask with Methanol (10 vol). Add 2,4-Dichloro-5-sulfamoylbenzoic acid (1.0 wt) with stirring at room temperature (20-25°C).

  • Reagent Addition: Dropwise, add Sodium Methoxide solution (2.5 equiv) over 30 minutes.

    • Observation: A slight exotherm may occur. Ensure temperature does not exceed 30°C during addition to prevent uncontrolled side reactions.

  • Reaction: Heat the mixture to Reflux (65°C) . Maintain reflux for 8–12 hours .

    • IPC (In-Process Control): Monitor by HPLC after 8 hours.[2] The reaction is considered complete when starting material is < 1.0%.

  • Quench & Workup:

    • Cool the reaction mixture to 20°C.

    • Slowly add Water (10 vol) to solubilize inorganic salts.

    • Adjust pH to 1.0–2.0 using 3M HCl . The product will precipitate as a white to off-white solid.[3]

  • Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with cold water (2 x 2 vol) to remove residual salts and acidity.

  • Drying: Dry the wet cake in a vacuum oven at 50°C for 12 hours.

Figure 2: Process Workflow

Process_Workflow Step1 Dissolution (Substrate + MeOH) Step2 Base Addition (NaOMe, <30°C) Step1->Step2 Step3 Reflux (65°C, 8-12h) Step2->Step3 Step4 IPC Check (HPLC) Step3->Step4 Step4->Step3 Incomplete Step5 Acidification (pH 1-2, precipitate) Step4->Step5 Complete (<1% SM) Step6 Filtration & Drying Step5->Step6

Caption: Operational workflow for the synthesis, from reagent addition to final isolation.

Process Validation & Troubleshooting

Critical Process Parameters (CPPs)
  • Temperature Control: Do not exceed 70°C. Higher temperatures promote substitution at the C4 position (bis-methoxy impurity).

  • Water Content: Use anhydrous methanol. Excessive water competes with methoxide, potentially leading to hydrolysis byproducts (though less likely with methoxide).

  • Stoichiometry: Insufficient base results in incomplete conversion; excess base (>3.0 equiv) risks side reactions.

Analytical Characterization (Expected Data)
  • HPLC Purity: > 98.0% (Area %).[2][4]

  • 1H NMR (DMSO-d6):

    • 
       3.85 ppm (s, 3H, -OCH3)
      
    • 
       7.2-7.5 ppm (s, 2H, SO2NH2)
      
    • 
       7.6 ppm (s, 1H, Ar-H at C3) - Shifted due to OMe
      
    • 
       8.1 ppm (s, 1H, Ar-H at C6)
      

References

  • European Pharmacopoeia (Ph.[3] Eur.) . Furosemide Monograph: Impurity A & B Structures.

  • Master Organic Chemistry . Nucleophilic Aromatic Substitution (SNAr): Mechanism and Principles.

  • Google Patents . CN105646295A: Method for preparing 2-methoxy-5-sulfamoyl methyl benzoate.[4] (Analogous chemistry demonstrating SNAr regioselectivity on the benzoate ester).

  • Pharmaffiliates . Furosemide Impurity Standards (Impurity A: 2-Chloro-4-furfuryl...[5] Impurity B: 2,4-Dichloro...).[3][5][6][7]

  • Chemistry LibreTexts . 16.6: Nucleophilic Aromatic Substitution.

Sources

Application

Title: A Robust, Validated HPLC Method for the Quantification of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid in Pharmaceutical Matrices

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a simple, precise, and accurate isocratic High-Performance Liq...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a simple, precise, and accurate isocratic High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid. This compound is a significant process-related impurity and intermediate in the synthesis of various pharmaceuticals. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable analytical tool for quality control and drug development professionals. The entire protocol, from mobile phase preparation to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, is presented.[1][2][3]

Introduction and Scientific Rationale

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a key chemical intermediate and a potential impurity in the synthesis of widely used pharmaceuticals, including diuretics related to furosemide.[4] The control of such impurities is a critical aspect of drug manufacturing and quality assurance, as mandated by regulatory bodies like the FDA.[5][6] An impurity's presence, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method is essential for its accurate quantification.

The scientific foundation of this method is built upon the specific physicochemical properties of the analyte. Its aromatic structure, coupled with the carboxylic acid and sulfamoyl functional groups, dictates its behavior in a chromatographic system. This guide explains the causal links between these properties and the choices made during method development, ensuring a scientifically sound and transferable protocol.

Physicochemical Properties of the Analyte

Understanding the analyte is the first step in any logical method development process. The properties summarized in Table 1 form the basis for our experimental design.

PropertyValue / Inferred CharacteristicRationale for Method Development
Molecular Formula C₈H₈ClNO₅S-
Molecular Weight 265.67 g/mol [7]Influences molar concentration calculations for standards.
Chemical Structure Substituted Benzoic AcidThe aromatic ring is a strong chromophore, making UV detection highly suitable. The presence of polar (carboxylic acid, sulfamoyl) and non-polar (chlorinated aromatic ring) regions makes it ideal for reversed-phase chromatography.
Acidity (pKa) Acidic (predicted pKa ~2.8-4.0)The carboxylic acid group's pKa is critical. To ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape, the mobile phase pH must be controlled to be at least 1.5-2 units below the pKa.
UV Absorbance Predicted λmax ~230-280 nmStructurally similar compounds like furosemide show strong absorbance at ~230 nm and ~272 nm.[4][8] A photodiode array (PDA) detector will be used to determine the optimal wavelength for maximum sensitivity and specificity.
Polarity (logP) Moderately PolarA C18 stationary phase, which separates compounds based on hydrophobicity, is an excellent first choice. The mobile phase will be a polar mixture of water/buffer and an organic modifier.

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for the analyte, well-resolved from any potential matrix components, with a reasonable runtime. The development process follows a logical path, illustrated in the diagram below.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties (pKa, logP, UV λmax) Column Column Selection (Reversed-Phase C18) Analyte->Column Based on Polarity Detector Detector Selection (UV/PDA) Analyte->Detector Based on Chromophore MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH) Column->MobilePhase Wavelength Wavelength Optimization Detector->Wavelength Gradient Gradient vs. Isocratic MobilePhase->Gradient Optimized Optimized Method Gradient->Optimized Wavelength->Optimized Validation Method Validation (ICH Q2(R2)) Optimized->Validation

Caption: Logical workflow for HPLC method development.

Instrumentation

The following instrumentation or equivalent is required.

ComponentSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat
Detector Photodiode Array (PDA) or UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Data System Chromatography Data Software (CDS)
Ancillary pH meter, Sonicator, Analytical Balance, 0.45 µm Filters

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Acetonitrile 65:35 v/v)

    • Measure 650 mL of HPLC-grade water into a 1 L glass bottle.

    • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the water.

    • Add 350 mL of HPLC-grade acetonitrile to the bottle.

    • Cap and mix thoroughly.

    • Degas the solution for 15 minutes using a sonicator or vacuum degasser. The final pH should be approximately 2.5-3.0.

  • Standard Stock Solution Preparation (1000 µg/mL)

    • Accurately weigh approximately 25 mg of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the diluent and mix well.

  • Working Standard and Calibration Curve Solutions

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.

Protocol 2: Chromatographic Analysis
  • Set up the HPLC system according to the conditions in Table 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in sequence, from lowest to highest concentration.

  • Record the chromatograms and integrate the peak corresponding to the analyte.

ParameterOptimized Condition
Stationary Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 10 minutes

Method Validation Protocol (per ICH Q2(R2))

A validated analytical procedure provides assurance that the method is fit for its intended purpose.[2][9] The following parameters must be evaluated.

Validation Start Validated Method Required Specificity Specificity (Peak Purity, Resolution) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness End Method is Validated Robustness->End

Caption: Workflow for comprehensive HPLC method validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the validation experiments and their typical acceptance criteria for an impurity quantification method.

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and analyte-spiked placebo. Assess peak purity using a PDA detector.No interference at the analyte's retention time. Peak purity index > 0.995.
Linearity Analyze at least 5 concentrations across the range (e.g., LOQ to 120% of specification).Correlation coefficient (R²) ≥ 0.995.
Range Confirmed by acceptable linearity, accuracy, and precision data.As defined by linearity.
Accuracy Analyze samples spiked with the analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate.Mean recovery of 80-120% at each level.
Precision Repeatability: 6 replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Quantitation (LOQ) Determine via signal-to-noise ratio (S/N) of 10:1 or by establishing the lowest concentration meeting accuracy/precision criteria.RSD ≤ 10%. Recovery of 80-120%.
Limit of Detection (LOD) Determine via signal-to-noise ratio (S/N) of 3:1.Visual confirmation of a detectable peak.
Robustness Deliberately vary method parameters (±10% flow rate, ±2°C temp, ±5% organic in mobile phase).System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. RSD of results ≤ 5.0%.
Hypothetical Validation Results

To illustrate, hypothetical results for linearity and accuracy/precision are presented below.

Table 3: Hypothetical Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1.015,230
5.076,100
10.0151,900
25.0380,500
50.0759,800
100.01,521,000
0.9998

Table 4: Hypothetical Accuracy and Precision Data (at 25 µg/mL)

ReplicateRecovery (%) - Day 1Recovery (%) - Day 2
199.2101.1
2100.598.9
399.899.5
Mean 99.8 99.8
RSD (%) 0.65% 1.12%

Conclusion

The HPLC method presented in this application note is simple, rapid, and robust for the quantitative determination of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid. The isocratic method with a C18 column and UV detection at 235 nm provides excellent peak shape and resolution. The comprehensive validation protocol, designed in accordance with ICH Q2(R2) guidelines, confirms that the method is linear, accurate, precise, and specific for its intended use in quality control environments.[1][2] This well-documented procedure serves as a reliable tool for researchers, scientists, and drug development professionals.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • MDPI. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry on Analytical Procedures and Methods Validation for CMC. [Link]

  • National Institutes of Health. (2023). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Analytical Chemistry Group. ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Furosemide on Primesep B Column. [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2012). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ChemBK. 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide - Physico-chemical Properties. [Link]

  • International Council for Harmonisation. (2023). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. [Link]

Sources

Method

Application Note: Analysis of Methoxy-Sulfamoylbenzoic Acids using Thin Layer Chromatography

Abstract This comprehensive guide details the theory, application, and execution of Thin Layer Chromatography (TLC) for the separation and analysis of methoxy-sulfamoylbenzoic acids. These compounds, critical as pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the theory, application, and execution of Thin Layer Chromatography (TLC) for the separation and analysis of methoxy-sulfamoylbenzoic acids. These compounds, critical as pharmaceutical intermediates and related to diuretic drugs like furosemide, possess acidic and polar functional groups that necessitate careful optimization of TLC conditions. This document provides field-proven protocols, explains the causal mechanisms behind methodological choices, and offers a framework for achieving reproducible and high-resolution separations. We address stationary phase selection, mobile phase optimization with pH modifiers, visualization techniques, and troubleshooting common issues such as spot streaking.

Scientific Principles: The Causality of Separation

Thin Layer Chromatography (TLC) separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[1] For methoxy-sulfamoylbenzoic acids, the molecular structure—containing a polar carboxylic acid, a moderately polar sulfonamide, an aromatic ring, and a methoxy group—dictates the chromatographic strategy.

Stationary Phase: The Role of Silica Gel

Standard silica gel (SiO₂) coated plates are the preferred stationary phase for this application. Silica gel is highly polar and slightly acidic due to the presence of surface silanol (Si-OH) groups.[2] This acidity is a critical factor. The carboxylic acid and sulfonamide moieties of the analyte can engage in strong hydrogen bonding with the silanol groups, which governs their retention.[3] While this strong interaction is key for separation, it can also lead to issues like spot tailing if not properly managed by the mobile phase.[4]

Mobile Phase: The Engine of Selectivity

The choice of mobile phase (eluent) is the most powerful tool for controlling the separation of methoxy-sulfamoylbenzoic acids.[5] Due to the analyte's polarity, a single-component solvent is rarely sufficient. A multi-component mixture is required to fine-tune the eluting strength.

The Critical Role of pH Modification: The most common issue when running acidic compounds on silica TLC is severe streaking or "tailing".[6][7] This occurs because the analyte can exist in both its neutral (protonated) and ionized (deprotonated) forms. The ionized form, being much more polar, has a very high affinity for the silica gel and barely moves from the baseline, while the neutral form travels up the plate. This equilibrium between forms during elution results in a continuous streak rather than a compact spot.

To counteract this, a small amount of a volatile acid, such as acetic acid or formic acid, is added to the mobile phase.[4][8] By lowering the pH of the eluent system, the equilibrium of the carboxylic acid and, to a lesser extent, the sulfonamide group is shifted overwhelmingly towards the neutral, protonated state (Le Châtelier's principle).[9][10] This suppression of ionization makes the analyte behave as a single, less polar entity, resulting in sharper, more defined spots and reproducible Retention Factor (Rf) values.[11]

A typical mobile phase will thus consist of:

  • A moderately polar bulk solvent: Such as ethyl acetate or a mixture of chloroform and an alcohol (e.g., methanol, tert-butanol).[12][13]

  • A less polar solvent (optional): Such as hexane or toluene, to reduce the overall solvent polarity and decrease Rf values if they are too high.[14]

  • An acidic modifier (essential): Typically 0.5-2% glacial acetic acid or formic acid to ensure spots are compact and symmetrical.[4][6]

Detailed Experimental Protocol

This protocol provides a self-validating system for the analysis of methoxy-sulfamoylbenzoic acids and their isomers.

Materials and Reagents
  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates.[15] The F₂₅₄ indicator allows for non-destructive visualization under UV light.[16]

  • Analytes: Methoxy-sulfamoylbenzoic acid standard(s) and sample(s).

  • Solvents: HPLC-grade or equivalent purity (e.g., ethyl acetate, acetone, glacial acetic acid, chloroform, methanol).

  • Apparatus:

    • Glass TLC developing chamber with a tight-fitting lid.

    • Micropipettes or capillary tubes for spotting.[17]

    • Pencil.

    • Ruler.

    • UV lamp (254 nm).[18]

    • (Optional) Iodine chamber for visualization.

    • (Optional) Staining jar and heating plate for chemical stains.

Step-by-Step Methodology
  • Plate Preparation:

    • Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Do not gouge the silica.

    • Mark small tick marks on the origin line for each sample to be spotted.

  • Sample Preparation:

    • Prepare a dilute solution of each sample (approx. 1 mg/mL) in a volatile solvent like methanol or ethyl acetate. The solution should be concentrated enough for detection but not so concentrated as to cause overloading.[17]

  • Mobile Phase Preparation:

    • Prepare the chosen eluent system. For example, a starting system could be Ethyl Acetate : Acetone : Acetic Acid (10.5 : 4 : 1.5 v/v/v) .[13]

    • Prepare enough solvent to have a depth of about 0.5 cm in the developing chamber.

  • Chamber Saturation:

    • Pour the prepared mobile phase into the TLC chamber.

    • Line the inside walls of the chamber with a piece of filter paper, ensuring it is saturated with the mobile phase but not submerged at the bottom.[15]

    • Close the chamber with the lid and allow it to stand for at least 15-20 minutes. This saturates the chamber atmosphere with solvent vapors, which is crucial for preventing uneven solvent evaporation from the plate surface and ensuring reproducible Rf values.

  • Spotting:

    • Using a capillary tube, apply a small spot of each prepared sample solution onto its designated tick mark on the origin line.

    • Aim for spots that are 1-2 mm in diameter. Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.[17]

    • Ensure the spots are above the level of the mobile phase in the chamber.

  • Development:

    • Carefully place the spotted TLC plate into the saturated chamber and replace the lid.

    • Allow the solvent front to travel up the plate via capillary action until it is about 1 cm from the top edge.[19]

    • Do not disturb the chamber during development.

  • Visualization and Analysis:

    • Once development is complete, immediately remove the plate and use a pencil to mark the position of the solvent front.

    • Allow the plate to air-dry completely in a fume hood.

    • Primary Visualization (Non-Destructive): View the plate under a UV lamp at 254 nm. The aromatic rings in the analytes will quench the fluorescence, appearing as dark spots against a green glowing background.[20] Lightly circle the spots with a pencil.

    • Secondary Visualization (Destructive, Optional): If spots are not visible under UV, place the plate in an iodine chamber or treat with a chemical stain (e.g., permanganate dip) to visualize the compounds.[21][22]

    • Rf Calculation: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each spot using the formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Interpretation and Expected Results

The Retention Factor (Rf) is a ratio characteristic of a compound under specific conditions (stationary phase, mobile phase, temperature).[14] An ideal Rf value for good separation lies between 0.2 and 0.7.[23] Methoxy-sulfamoylbenzoic acids are polar, so their Rf values will be highly dependent on the polarity of the mobile phase.

The table below provides expected Rf values under different mobile phase conditions, demonstrating how solvent composition affects retention.

Analyte IsomerMobile Phase System (v/v/v)Expected Rf ValueObservations
4-Chloro-5-(sulfamoyl)-2-methoxybenzoic acidEthyl Acetate / Hexane / Acetic Acid (50:50:1)~ 0.25Low polarity system; strong retention on silica.
4-Chloro-5-(sulfamoyl)-2-methoxybenzoic acidEthyl Acetate / Acetic Acid (99:1)~ 0.45Increased polarity elutes the compound further.
4-Chloro-5-(sulfamoyl)-2-methoxybenzoic acidChloroform / Methanol / Acetic Acid (85:15:1)~ 0.60Highly polar system results in a high Rf value.
2-Chloro-5-(sulfamoyl)-4-methoxybenzoic acidEthyl Acetate / Acetic Acid (99:1)~ 0.50Positional isomers will have slightly different polarities, leading to different Rf values and enabling separation.

Note: These are illustrative values. Actual Rf values must be determined experimentally.

Workflow and Troubleshooting

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the TLC analysis of methoxy-sulfamoylbenzoic acids.

TLC_Workflow cluster_prep Preparation Stage cluster_run Execution Stage cluster_analysis Analysis Stage prep_plate 1. Prepare & Mark TLC Plate prep_sample 2. Prepare Sample (1 mg/mL solution) prep_mobile 3. Prepare Mobile Phase (with Acetic Acid) saturate 4. Saturate Chamber (15-20 min) spot 5. Spot Plate saturate->spot develop 6. Develop Plate mark 7. Mark Solvent Front visualize 8. Visualize Spots (UV 254 nm) mark->visualize measure 9. Measure Distances calculate 10. Calculate Rf Values report Report Results calculate->report

Caption: TLC workflow from preparation to analysis.

Troubleshooting Guide
ProblemProbable Cause(s)Solution(s)
Streaking / Tailing Spots 1. Analyte is acidic and ionizing on the plate.[6] 2. Sample is overloaded.[24] 3. Sample is degrading on silica.[4]1. Add 0.5-2% acetic or formic acid to the mobile phase. [7] 2. Dilute the spotting solution and apply less sample. 3. Use a different stationary phase like alumina (less common).
Spots Remain on Baseline (Rf ≈ 0) Mobile phase is not polar enough to elute the compound.[14]Increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethyl acetate relative to chloroform or hexane.
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polar.[14]Decrease the polarity of the mobile phase. Add a less polar solvent like hexane or toluene, or decrease the proportion of the most polar component (e.g., methanol).
Poor Separation of Spots Solvent system lacks the right selectivity for the compounds.Try a different solvent system. For example, switch from an ethyl acetate-based system to a chloroform/methanol-based system to alter the specific interactions.
Uneven Solvent Front 1. Chamber was not properly saturated. 2. Plate is touching the side of the chamber or filter paper.1. Ensure the chamber is fully saturated before placing the plate inside. 2. Center the plate in the chamber so it does not touch the sides.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Buica, A., & Albreht, A. (2012, October 27). In which situation/case would we need to adjust the pH of the mobile phase in TLC? ResearchGate. Retrieved from [Link]

  • Silver, J. (2013, November 1). Tailing in TLC - can anyone help? ResearchGate. Retrieved from [Link]

  • Anonymous. (2023, February 24). TLC - how do I choose a mobile phase taking into consideration the chemical nature of a substance (base or acid)? Quora. Retrieved from [Link]

  • Substandard_Senpai. (2021, February 5). Why does tailing happen in TLC? Reddit. Retrieved from [Link]

  • Labofstuff. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Dolan, J. W. (2017, January 18). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Nocentini, A., et al. (n.d.). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). TLC of Sulfonamides | Request PDF. ResearchGate. Retrieved from [Link]

  • Dolan, J. W. (2024, December 11). Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas. LCGC International. Retrieved from [Link]

  • Various Authors. (n.d.). TLC – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Santiago, M., & Strobel, S. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303-24. Retrieved from [Link]

  • LibreTexts. (2022, August 23). Thin Layer Chromatography. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • UW-Madison Department of Chemistry. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Sharma, M.C., et al. (2010). Validated TLC Densitometric method for the quantification of Torsemide and Spironolactone in bulk drug and in tablet dosage form. Der Pharma Chemica, 2(1), 121-126. Retrieved from [Link]

  • University of Colorado Boulder. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • Virginia Department of Forensic Science. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. U.S. Department of Justice. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Merck Millipore. (n.d.). Comprehensive TLC Applications. Retrieved from [Link]

  • Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]

  • University of Alberta. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Watson, D. G. (n.d.). Thin layer chromatography. Pharmaceutical Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2023, March 6). Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. PMC. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid in HPLC Mobile Phases

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid during HPLC analysis. As a key impurity of Furosem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid during HPLC analysis. As a key impurity of Furosemide, its accurate quantification is critical. This resource provides in-depth troubleshooting in a practical question-and-answer format to address common issues like precipitation and poor peak shape.

Understanding the Analyte: A Prerequisite for Success

Frequently Asked Questions & Troubleshooting Guides

Question 1: My 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid standard is precipitating in my mobile phase vial or I'm seeing a high backpressure buildup early in my sequence. What is happening?

Answer:

Precipitation of the analyte is a frequent problem and is almost always tied to the mobile phase pH being too low, especially in reversed-phase HPLC where mobile phases are highly aqueous.

The Underlying Chemistry:

At a pH below the pKa of the carboxylic acid group (approximately 2.8-3.0), the molecule will be in its neutral, protonated form (-COOH). This form is significantly less polar and has very low solubility in water and highly aqueous mobile phases[1][2]. When the concentration of the analyte exceeds its solubility limit in the mobile phase, it will precipitate. This can happen in the vial, in the injection loop, or at the head of the HPLC column, leading to a rapid increase in backpressure.

Troubleshooting Workflow:

G A Poor Peak Shape Observed (Peak Tailing) B Review Mobile Phase pH A->B C Is pH close to pKa (approx. 2.8-4.3)? B->C D Action: Adjust pH Move pH to > 5.0 to ensure full deprotonation. C->D Yes E Check Buffer Strength C->E No J Problem Resolved D->J F Is buffer concentration < 10 mM? E->F G Action: Increase Buffer Strength Increase to 20-25 mM to improve peak symmetry. F->G Yes H Consider Column Overload F->H No G->J I Action: Dilute Sample Inject a 1:10 dilution. If peak shape improves, original was overloaded. H->I I->J

Caption: A decision tree for troubleshooting poor peak shape.

Step-by-Step Experimental Protocol:

  • Optimize Mobile Phase pH:

    • To ensure the analyte is in a single ionic state, adjust the mobile phase pH to be at least 2 units away from the pKa. For this acidic compound, increasing the pH to above 5.0 will ensure it is fully deprotonated and behaves consistently. Some methods for the parent compound, Furosemide, utilize mobile phase pHs in the range of 7-10. [3]2. Ensure Adequate Buffering:

    • A buffer is essential for maintaining a constant pH across the column. [4]A buffer concentration of 20-25 mM is recommended to provide sufficient capacity to control the pH and improve peak shape.

  • Check for Column Overload:

    • Injecting too much mass of the analyte onto the column can lead to peak fronting or tailing. [5]Prepare a 1:10 dilution of your sample and inject it. If the peak shape becomes more symmetrical, you are likely experiencing mass overload.

  • Use a High-Purity Column:

    • Modern, high-purity silica columns ("Type B") have fewer acidic silanol groups and are less prone to causing peak tailing with acidic compounds. If you are using an older column, switching to a more modern one can significantly improve peak shape. [4]

Summary of Recommended Starting Conditions

ParameterRecommended Starting PointRationale
Mobile Phase pH 5.0 - 6.5Ensures the carboxylic acid is fully ionized, maximizing aqueous solubility and minimizing peak tailing. [4]
Buffer System 20-25 mM Potassium Phosphate or Ammonium AcetateProvides sufficient buffering capacity to maintain a stable pH and improve peak symmetry. [4]
Sample Solvent Initial Mobile Phase CompositionPrevents analyte precipitation upon injection (solvent mismatch). [5][6]
Organic Modifier Acetonitrile or MethanolStandard solvents for reversed-phase HPLC. Acetonitrile often provides better selectivity and lower backpressure.
Column High-Purity, End-capped C18Minimizes secondary interactions with residual silanols that can cause peak tailing. [4][7]

References

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2025). PMC. Available at: [Link]

  • HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the... (n.d.). ResearchGate. Available at: [Link]

  • HPLC Method for Analysis of Furosemide on Primesep B Column. (n.d.). SIELC Technologies. Available at: [Link]

  • ANALYTICAL DETERMINATION OF FUROSEMIDE: THE LAST RESEARCHES. (n.d.). ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). ResearchGate. Available at: [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). PMC. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Crawford Scientific. Available at: [Link]

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. (2024). ChemBK. Available at: [Link]

  • Material Safety Data Sheet - 4-Amino-5-Chloro-2-Methoxybenzoic Acid, 98+%. (n.d.). Cole-Parmer. Available at: [Link]

  • 4-Sulfamoylbenzoic acid - SAFETY DATA SHEET. (2007). Thermo Fisher Scientific. Available at: [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid. (n.d.). PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Separation of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid

Introduction: Understanding the Core Challenge 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of Furosemide, a widely used loop diuretic.[1][2] The synthetic route, often involving...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Core Challenge

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a critical intermediate in the synthesis of Furosemide, a widely used loop diuretic.[1][2] The synthetic route, often involving electrophilic substitution reactions like chlorosulfonation and amination on a substituted benzoic acid core, is prone to the formation of structurally similar positional isomers.[1][3][4] These isomers, differing only in the arrangement of the chloro, methoxy, and sulfamoyl groups on the benzene ring, possess very similar physicochemical properties. This similarity makes their separation a significant challenge in process development and quality control, demanding highly selective purification strategies to ensure the final active pharmaceutical ingredient (API) meets stringent purity requirements.

This guide provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the complexities of isolating the target 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid from its common positional isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positional isomers I will encounter during the synthesis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid?

A1: Based on common synthetic pathways starting from precursors like 2,4-dichlorobenzoic acid or 4-chlorobenzoic acid, the primary isomeric impurities arise from the non-regioselective introduction of the sulfamoyl group.[1][5] The directing effects of the existing chloro, methoxy, and carboxylic acid groups can lead to the formation of several isomers. The most common isomer to contend with is 3-Chloro-2-methoxy-5-sulfamoylbenzoic acid . Other potential, though often less abundant, isomers include those where the relative positions of the chloro and methoxy groups are swapped, or the sulfamoyl group is in a different position.

Q2: My initial HPLC analysis shows a single broad peak or a peak with a significant shoulder. How can I resolve these co-eluting species?

A2: This is a classic sign of poor resolution between your target compound and at least one positional isomer. Standard C18 columns may not provide sufficient selectivity. To resolve these, you must enhance the specific molecular interactions with the stationary phase. Consider switching to a column with a different selectivity, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) phase .[6][7] These phases introduce π-π and dipole-dipole interactions that can effectively differentiate between the subtle electronic differences of aromatic positional isomers.[6][7] Further optimization of the mobile phase, including solvent choice (acetonitrile vs. methanol) and pH, is also critical.[8]

Q3: I've attempted recrystallization, but the purity of my material isn't improving significantly. What's going wrong?

A3: Recrystallization relies on solubility differences between the compound of interest and its impurities.[9] If positional isomers have very similar solubility profiles in your chosen solvent, simple crystallization will be inefficient. The key is to find a solvent system where the solubility difference is maximized. This often requires screening a range of solvents or, more effectively, using a mixed-solvent system (e.g., ethanol/water, acetone/heptane).[9] The technique of "oiling out," where the compound comes out of solution as a liquid instead of a solid, can also be an issue if the boiling point of the solvent is too high or the cooling is too rapid. Slow, controlled cooling is paramount for the formation of pure crystals.[9]

Q4: How can I definitively confirm the identity of the separated isomers?

A4: While HPLC can separate the isomers, it cannot definitively identify them without reference standards. The gold standard for structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy .[10] ¹H and ¹³C NMR will provide unambiguous information about the substitution pattern on the aromatic ring.[10][11] Additionally, collecting high-resolution mass spectrometry (HRMS) data will confirm the elemental composition of each isomer, and techniques like 2D-NMR (COSY, HMBC, HSQC) can be used to piece together the exact connectivity if the 1D spectra are ambiguous.

Q5: Which is a better technique for achieving high purity on a larger scale: preparative HPLC or fractional crystallization?

A5: The choice depends on the required purity, scale, and cost considerations.

  • Fractional Crystallization: This method is generally more cost-effective and scalable for achieving good to moderate purity.[9] It is the preferred industrial method if a suitable solvent system can be developed.

  • Preparative HPLC: This technique offers much higher resolution and can achieve very high purity (>99.5%), making it ideal for preparing analytical reference standards or for purifying smaller batches of highly valuable material.[9] However, it is more expensive, solvent-intensive, and less scalable than crystallization.

Troubleshooting & Optimization Guides

Guide 1: Troubleshooting HPLC Separation of Positional Isomers

If you are struggling with poor peak shape or co-elution, systematically work through the following parameters. The goal is to exploit the subtle differences in hydrophobicity and electron density among the isomers.

Workflow for HPLC Method Development

Start Start: Co-eluting Peaks on C18 Col_Select Step 1: Change Column Selectivity Start->Col_Select Phenyl Try Phenyl-Hexyl Column (π-π Interactions) Col_Select->Phenyl Primary Choice PFP Try PFP Column (π-π, Dipole, Ion-Exchange) Col_Select->PFP Alternative Mobile_Phase Step 2: Optimize Mobile Phase Phenyl->Mobile_Phase PFP->Mobile_Phase Solvent Test Acetonitrile vs. Methanol Mobile_Phase->Solvent pH Adjust pH (e.g., 2.5-4.0) with Formic or Phosphoric Acid Mobile_Phase->pH Gradient Step 3: Optimize Gradient Solvent->Gradient pH->Gradient Shallow Implement Shallow Gradient (e.g., 0.2-0.5% B/min) Gradient->Shallow Temp Step 4: Adjust Temperature Shallow->Temp Temp_Var Test 25°C, 35°C, 45°C Temp->Temp_Var End Achieve Baseline Separation Temp_Var->End

Caption: A systematic workflow for HPLC method development.

Table 1: HPLC Parameter Optimization

ParameterProblem IndicationRecommended Action & Rationale
Stationary Phase Poor resolution, peak tailing.Switch from C18 to a Phenyl or PFP column. Positional isomers have minimal differences in hydrophobicity (for C18) but significant differences in electron cloud distribution. Phenyl/PFP phases leverage π-π interactions to provide alternative selectivity and enhance resolution.[6][7]
Mobile Phase: Organic Overlapping peaks.Evaluate acetonitrile vs. methanol. These solvents have different strengths and interaction mechanisms. Methanol is a proton donor and can form hydrogen bonds, which may alter selectivity compared to the dipole interactions of acetonitrile.[8]
Mobile Phase: pH Poor peak shape, shifting retention times.Control the pH with an acidic modifier. Since the analyte is a carboxylic acid, using a mobile phase with a pH around 2.5-3.5 (e.g., with 0.1% formic or phosphoric acid) will ensure the carboxyl group is fully protonated, leading to sharper, more reproducible peaks.[10][12]
Gradient Slope Peaks are still too close.Decrease the gradient slope. A shallower gradient (e.g., increasing the organic phase by 0.5% per minute instead of 2%) gives the molecules more time to interact with the stationary phase, improving the separation of closely eluting compounds.
Temperature Resolution changes with lab conditions.Use a column oven and test different temperatures (e.g., 30°C, 40°C). Higher temperatures reduce mobile phase viscosity, which can improve efficiency. However, it can also decrease retention. The effect on selectivity is compound-specific and must be determined empirically.
Guide 2: Troubleshooting Fractional Crystallization

Effective crystallization requires finding the thermodynamic sweet spot where the target molecule's crystals form, leaving the isomeric impurities behind in the mother liquor.

Decision Tree for Crystallization Solvent Selection

Start Start: Crude Isomer Mixture Sol_Screen Is the compound soluble in a single solvent when hot and insoluble when cold? Start->Sol_Screen Single_Sol Use Single Solvent System Sol_Screen->Single_Sol Yes Mixed_Sol Develop Mixed Solvent System Sol_Screen->Mixed_Sol No Cool Cool Slowly to Room Temp, then place in Ice Bath Single_Sol->Cool Find_Soluble Find a 'Good' Solvent (high solubility) Mixed_Sol->Find_Soluble Find_Insoluble Find an 'Anti-Solvent' (low solubility) Find_Soluble->Find_Insoluble Dissolve Dissolve crude in minimum hot 'Good' Solvent Find_Insoluble->Dissolve Add_Anti Add hot 'Anti-Solvent' dropwise until cloudy Dissolve->Add_Anti Add_Anti->Cool Filter Filter and Wash Crystals with cold solvent mixture Cool->Filter End Pure Crystals Obtained Filter->End

Sources

Troubleshooting

Minimizing decarboxylation during 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid reaction

For: Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for minimizing decarboxylation, a critical side reaction encountered during reactions with 4-Chloro-2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for minimizing decarboxylation, a critical side reaction encountered during reactions with 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid. Here, we address common challenges through a detailed FAQ section, troubleshooting protocols, and analytical methods to ensure the integrity of your synthesis.

Introduction: Understanding the Challenge

4-Chloro-2-methoxy-5-sulfamoylbenzoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the diuretic Furosemide. A significant challenge in its derivatization is the potential for premature loss of the carboxylic acid group as carbon dioxide (CO₂)—a process known as decarboxylation. This side reaction not only reduces the yield of the desired product but also introduces a significant impurity that can complicate purification.

This document is structured to provide both the foundational knowledge and the practical steps required to control this unwanted reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem with this specific molecule?

Answer: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide.[1] For aromatic carboxylic acids like 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid, this reaction is typically slow but can be accelerated under certain conditions, particularly high temperatures.[2] The reaction converts the benzoic acid derivative into 3-Chloro-1-methoxy-5-sulfamoylbenzene, an undesired byproduct.

The primary concern is the thermal lability of the carboxyl group. While aromatic acids are generally more stable than other classes of carboxylic acids (like β-keto acids), elevated temperatures used to drive reactions such as amidation can provide sufficient energy to overcome the activation barrier for CO₂ elimination.[2][3] This process is often irreversible as the CO₂ escapes the reaction mixture, driving the equilibrium towards the decarboxylated product.[4]

Q2: What are the primary factors that promote decarboxylation in my reaction?

Answer: The three most significant factors are Temperature , pH , and the presence of certain Catalysts .

  • Temperature: This is the most critical factor. The thermal decomposition of benzoic acid derivatives is well-documented.[2] Many synthetic procedures involving this intermediate, such as reactions with amines to form amides, may require heat to proceed at a reasonable rate. However, excessive heat directly promotes decarboxylation. For instance, procedures for preparing related compounds often specify temperatures in the range of 80-130°C, a zone where decarboxylation can become competitive.[5]

  • pH (Acidic or Basic Conditions): Both strong acids and strong bases can facilitate decarboxylation, although through different mechanisms.

    • Acidic Conditions: An acid-promoted ionic pathway can facilitate decarboxylation.[6] While this specific molecule's reaction mechanism under acidic conditions is complex, it is a known degradation pathway for its downstream product, Furosemide, highlighting the sensitivity of the scaffold to acid.

    • Basic Conditions: In strongly basic conditions, the carboxylate anion is formed. While this is the reactive species in some desired reactions (like salt formation), very strong bases in combination with high heat can promote the elimination of CO₂.[7] The use of moderate bases like sodium bicarbonate or potassium carbonate is common, but their concentration and the reaction temperature must be carefully controlled.[5]

  • Catalysts: Certain transition metals, especially copper compounds, are known to catalyze decarboxylation reactions, often by forming metal carboxylate complexes.[1][4] While sometimes used intentionally, trace metal impurities in reagents or from the reaction vessel can inadvertently accelerate this side reaction.

Q3: My TLC/HPLC analysis shows an unexpected, less polar spot. Could this be the decarboxylated product?

Answer: Yes, this is highly likely. The decarboxylated product, 3-Chloro-1-methoxy-5-sulfamoylbenzene, lacks the polar carboxylic acid group. This significant reduction in polarity will cause it to elute much faster in reverse-phase HPLC (shorter retention time) and have a higher Rf value in normal-phase TLC compared to the starting material or the desired product. Monitoring your reaction with a suitable HPLC method is the definitive way to identify and quantify this impurity.[8][9]

Visualizing the Reaction Pathway

The following diagram illustrates the desired reaction (amidation) competing with the undesired decarboxylation side reaction.

reaction_pathway cluster_main Desired Amidation Pathway cluster_side Undesired Decarboxylation Pathway A 4-Chloro-2-methoxy- 5-sulfamoylbenzoic acid C Desired Amide Product A->C Heat (Controlled) D 3-Chloro-1-methoxy- 5-sulfamoylbenzene (Impurity) A->D Excessive Heat (e.g., > 120-130°C) B Amine (R-NH2) Base, Solvent E CO2 D->E +

Caption: Competing reaction pathways for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid.

Troubleshooting and Optimization Guide

If you have confirmed the presence of the decarboxylated impurity, use the following guide to troubleshoot and optimize your reaction conditions.

Parameter Optimization Table
ParameterProblematic ConditionRecommended Action & Rationale
Temperature Reaction temperature > 120°C. Hot spots in the reactor.Action: Maintain the lowest possible temperature that allows for a reasonable reaction rate (target < 100-110°C if possible). Use an oil bath for uniform heating. Rationale: Decarboxylation is highly temperature-dependent. Reducing thermal energy input directly disfavors this side reaction.[2]
Base Selection Use of strong bases (e.g., NaOH, KOtBu) at elevated temperatures.Action: Use a milder inorganic base such as K₂CO₃, NaHCO₃, or an organic base like DIPEA. Use the minimum stoichiometric amount required. Rationale: Strong bases can promote decarboxylation, especially at high temperatures.[7] Milder bases are sufficient to facilitate amidation without aggressively promoting the side reaction.[5]
Reaction Time Prolonged heating (e.g., > 24 hours) even at moderate temperatures.Action: Monitor the reaction closely by HPLC. Stop the reaction as soon as the starting material is consumed to an acceptable level. Rationale: The extent of decarboxylation is a function of both temperature and time. Minimizing exposure to heat is crucial.[10]
Solvent Choice Low-boiling solvents requiring high pressure for elevated temperatures.Action: Use a high-boiling point, inert solvent like DMF, DMAc, or DMSO. Rationale: These solvents allow for uniform heating at moderate temperatures (e.g., 90-110°C) without building up pressure, providing better control.[5]
Moisture Presence of water in the reaction mixture.Action: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). Rationale: While water can inhibit some decarboxylation pathways, its presence can also lead to other side reactions and is generally considered poor practice unless part of a validated aqueous procedure.[6]
Troubleshooting Workflow

If decarboxylation exceeds acceptable limits (>1-2%), follow this logical workflow to diagnose and solve the issue.

troubleshooting_workflow start Decarboxylation > 2% Detected by HPLC check_temp Is Reaction Temp > 110°C? start->check_temp reduce_temp Reduce Temp to 90-100°C. Monitor kinetics over a longer time. check_temp->reduce_temp Yes check_base Is a strong base (e.g., NaOH) used with heat? check_temp->check_base No reduce_temp->check_base switch_base Switch to milder base (e.g., K2CO3 or DIPEA). check_base->switch_base Yes check_time Is reaction time > 24h? check_base->check_time No switch_base->check_time optimize_time Generate a time-course plot. Stop reaction at optimal point. check_time->optimize_time Yes end Decarboxylation Minimized check_time->end No optimize_time->end

Caption: A step-by-step troubleshooting workflow for excessive decarboxylation.

Experimental Protocols

Protocol 1: Optimized Amidation Reaction to Minimize Decarboxylation

This protocol describes a general procedure for the reaction of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid with an amine, incorporating best practices to suppress decarboxylation.

  • Vessel Preparation: Ensure all glassware is thoroughly dried in an oven (120°C) and cooled under a stream of dry nitrogen or argon.

  • Reagent Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (1.0 eq).

    • Add an anhydrous, high-boiling solvent (e.g., DMF or DMAc, ~5-10 mL per gram of starting material).

    • Add a mild inorganic base, such as finely powdered anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq).

  • Reaction Execution:

    • Begin stirring the suspension under a positive pressure of nitrogen.

    • Add the amine (1.0 - 1.2 eq) to the mixture.

    • Place the flask in a pre-heated oil bath set to 95°C . Do not exceed 110°C.

    • Monitor the internal reaction temperature to ensure it remains stable and uniform.

  • Reaction Monitoring:

    • After 1 hour, and every 2-3 hours thereafter, withdraw a small aliquot (~50 µL) of the reaction mixture.

    • Quench the aliquot in a vial containing ~1 mL of the HPLC mobile phase.

    • Analyze the sample immediately using the HPLC method described below to check for the consumption of starting material and the formation of product and the decarboxylated impurity.

  • Work-up:

    • Once the reaction has reached the desired conversion (typically when <5% of the starting acid remains), cool the mixture to room temperature.

    • Proceed with your established aqueous work-up procedure.[11] Typically, this involves dilution with water and acidification to precipitate the product.

Protocol 2: HPLC Method for In-Process Monitoring

This method is designed to separate the starting material, the desired product, and the key decarboxylated impurity.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][12]

  • Mobile Phase: A mixture of aqueous acid and an organic solvent. A good starting point is Water:Acetonitrile:Glacial Acetic Acid (70:30:1 v/v/v).[12] Adjust the ratio as needed for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.[8][9]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Expected Elution Order:

    • Decarboxylated Impurity: Shortest retention time (least polar).

    • Desired Amide Product: Intermediate retention time.

    • Starting Material (Acid): Longest retention time (most polar).

References

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (n.d.). Osti.gov. Retrieved February 12, 2026, from [Link]

  • HPLC determination of furosemide injection and its related substance. (2007). Ingenta Connect. [Link]

  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. (n.d.). Allen Institute. Retrieved February 12, 2026, from [Link]

  • Decarboxylation. (2023). In Wikipedia. [Link]

  • Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. (2024). National Center for Biotechnology Information. [Link]

  • Decarboxylation. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

  • Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). National Center for Biotechnology Information. [Link]

  • An HPLC Procedure for the Analysis of Furosemide in Pharmaceuticals-Analysis of Furosemide Tablets and Furosemide Injection. (1979). Taylor & Francis Online. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (2021). Brazilian Journal of Biology. [Link]

  • Decarboxylation of Carboxylic Acids. (n.d.). Organic Chemistry Tutor. Retrieved February 12, 2026, from [Link]

  • Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. (2005). Wiley. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (2020). ResearchGate. [Link]

  • Process for the preparation of furosemide. (1996).
  • Process for the preparation of furosemide. (2002).
  • Preparation method of furosemide. (2016).
  • How To Run A Reaction: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. [Link]

  • A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. (2015).
  • The thermal decomposition of benzoic acid. (1970). ResearchGate. [Link]

  • Effect of Ultra-High Temperature Degradation on the Physical Properties and Chemical Structure of an AMPS-Based Copolymer Oil-Well Cement Additive PADIM in Aqueous Solution. (2023). MDPI. [Link]

  • A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2023). National Center for Biotechnology Information. [Link]

  • Factors affecting thermal stability of collagen from the aspects of extraction, processing and modification. (2020). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for the Extraction of Sulfamoylbenzoic Acid Derivatives

This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the extraction of sulfamoylbenzoic acid derivatives. The inherent challenge with these compounds lies...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals engaged in the extraction of sulfamoylbenzoic acid derivatives. The inherent challenge with these compounds lies in their dual acidic nature, which makes pH a critical, and often misunderstood, parameter. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to intelligently design, optimize, and troubleshoot your extraction workflows, whether you are using Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What makes pH the most critical parameter for extracting sulfamoylbenzoic acid derivatives?

A1: The molecular structure of a sulfamoylbenzoic acid derivative contains two key ionizable functional groups: a carboxylic acid and a sulfonamide.[1][2] The overall charge of the molecule, and thus its polarity and solubility, is entirely dependent on the pH of the surrounding solution.

  • The carboxylic acid (-COOH) is the more acidic group, with a typical pKa between 3 and 5.

  • The sulfonamide (-SO₂NH₂) is a much weaker acid, with a pKa generally in the range of 8 to 10.[3]

By manipulating the pH relative to these two pKa values, you can control whether the molecule is neutral, singly charged (anionic), or doubly charged (dianionic). This control is the cornerstone of a selective extraction. A neutral molecule is hydrophobic and will be retained by a reversed-phase sorbent, while a charged molecule is more water-soluble and will be easily eluted.[4]

Q2: How do I select the correct pH for sample loading and washing in a reversed-phase SPE protocol?

A2: For retention on a non-polar sorbent like C18, the analyte must be in its most non-polar, neutral state. To achieve this, the pH of the sample and wash solutions must be adjusted to at least 2 pH units below the first pKa (that of the carboxylic acid).[4][5]

  • Scientific Rationale: At a pH of 2 or lower, both the carboxylic acid and the sulfonamide groups are fully protonated. The molecule carries no net charge, maximizing its hydrophobicity and ensuring a strong interaction with the C18 stationary phase.

  • Practical Recommendation: Adjust your sample's pH to approximately 2.0 using a non-interfering acid like formic or phosphoric acid. Your aqueous wash solution should also be at this pH to remove polar interferences without prematurely eluting your analyte of interest.

Q3: What is the optimal pH for eluting the analyte from the SPE cartridge?

A3: Elution requires reversing the conditions that caused retention. You must change the analyte's ionization state to make it more polar (charged), thereby weakening its interaction with the hydrophobic sorbent.

  • Scientific Rationale: By raising the pH to a level above the carboxylic acid's pKa, you deprotonate it, forming a negatively charged carboxylate (-COO⁻). This introduces a charge, significantly increases the molecule's polarity, and causes it to favor the mobile phase over the stationary phase.

  • Practical Recommendation: Use an elution solvent containing a small amount of a weak base. A common and highly effective eluent is 5% ammonium hydroxide in methanol . This raises the pH sufficiently to ensure complete deprotonation of the carboxylic acid, leading to sharp and efficient elution.[6]

Q4: Can I use pH to my advantage in Liquid-Liquid Extraction (LLE)?

A4: Absolutely. The same principles apply.

  • To extract from an aqueous sample into an organic solvent (e.g., ethyl acetate, dichloromethane), you want the analyte to be neutral and hydrophobic. Therefore, you would acidify the aqueous phase to pH ≈ 2.0 before extraction.

  • To back-extract the analyte from an organic solvent into an aqueous phase , you want the analyte to be charged and hydrophilic. Therefore, you would extract the organic phase with an aqueous solution at a high pH (e.g., pH > 7 ), which will ionize the analyte and pull it into the aqueous layer.[7][8]

Troubleshooting Guide

Issue 1: Low or No Recovery of the Analyte

This is the most common problem and can almost always be traced back to an incorrect pH at one of the key steps.[9][10][11]

  • Potential Cause A: Incorrect Sample Loading pH.

    • Diagnosis: Your analyte is found in the fraction that passed through the cartridge during sample loading.

    • Explanation: If the sample pH is too high (e.g., pH 5), the carboxylic acid group will be ionized (-COO⁻). The charged, polar molecule will not retain on the non-polar C18 sorbent and will simply wash through to waste.

    • Solution: Before loading, rigorously check and adjust the sample pH to be ≤ 2. Use a calibrated pH meter.

  • Potential Cause B: Wash Solvent is Too Strong.

    • Diagnosis: Your analyte is found in the wash fraction.

    • Explanation: This can happen in two ways: 1) The pH of your wash is too high, partially ionizing the analyte. 2) Your wash contains too high a percentage of organic solvent (e.g., >10% methanol), which can begin to elute the neutral analyte.

    • Solution: Ensure the aqueous wash solution is also at pH ≈ 2.0. If an organic wash is needed to remove interferences, keep the organic content low and test to ensure it doesn't elute your compound.

  • Potential Cause C: Incomplete Elution.

    • Diagnosis: You have confirmed the analyte is retained on the cartridge (not in the load or wash fractions), but the signal in the final eluate is low.

    • Explanation: The elution solvent is not basic enough to fully deprotonate the analyte, or it lacks the organic strength to overcome the hydrophobic interaction. The analyte remains stuck on the sorbent.[9]

    • Solution: Increase the basicity and/or organic strength of the eluent. Switching from pure methanol to 5% ammonium hydroxide in methanol is a very effective strategy. Ensure you use a sufficient volume of elution solvent (e.g., 2-3 bed volumes).

Issue 2: Poor Reproducibility
  • Potential Cause: Cartridge Bed Dried Out or Inconsistent Flow Rate.

    • Explanation: If the sorbent dries out after conditioning and before sample loading, its hydrophobic chains can collapse, leading to poor and inconsistent interactions with the analyte.[9] Similarly, a flow rate that is too fast during loading or elution prevents the necessary equilibrium from being established.[11]

    • Solution: Do not let the cartridge run dry before loading the sample. Maintain a slow, consistent flow rate (e.g., 1-2 mL/min) for the load and elution steps. Automation can help standardize this process.

Protocols & Visualizations

Protocol: Reversed-Phase SPE of a Sulfamoylbenzoic Acid Derivative
  • Condition: Pass 5 mL of methanol through a C18 cartridge to wet the sorbent and activate the stationary phase.

  • Equilibrate: Pass 5 mL of pH 2.0 deionized water (adjusted with formic acid) through the cartridge. Do not let it go dry.

  • Load: Load your pre-treated sample (pH adjusted to 2.0) onto the cartridge at a slow flow rate (~1 mL/min).

  • Wash: Pass 5 mL of pH 2.0 deionized water to wash away polar interferences.

  • Elute: Pass 5 mL of 5% ammonium hydroxide in methanol through the cartridge to elute the analyte. Collect this fraction.

  • Post-Elution: Evaporate the basic eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase for analysis.

Visualizations

Caption: A typical Solid-Phase Extraction (SPE) workflow.

Ionization_State node_low_ph node_low_ph node_mid_ph pH 5-8 Anionic -COO⁻, -SO₂NH₂ node_low_ph->node_mid_ph Increase pH > pKa₁ node_mid_ph->node_low_ph Decrease pH < pKa₁ node_high_ph node_high_ph node_mid_ph->node_high_ph Increase pH > pKa₂ high_ph_node high_ph_node mid_ph_node mid_ph_node

Caption: Ionization states based on solution pH.

Data Summary Table

Extraction StepObjectiveRecommended pHResulting Molecular State
SPE Sample Loading Maximize retention on C18≤ 2.0 Neutral (Hydrophobic)
SPE Aqueous Wash Remove polar interferences≤ 2.0 Neutral (Hydrophobic)
SPE Elution Disrupt retention for recovery> 7.0 Anionic (More Polar)
LLE to Organic Phase Move analyte from aqueous≤ 2.0 Neutral (Hydrophobic)
LLE to Aqueous Phase Move analyte from organic> 7.0 Anionic (Hydrophilic)

References

  • Title: 2-Sulfamoylbenzoic acid | C7H7NO4S Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Tips for Developing Successful Solid Phase Extraction Methods Source: Agilent Technologies URL: [Link]

  • Title: Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide Source: Welch Materials, Inc. URL: [Link]

  • Title: Facile separation of sulfonamides from their degradates by liquid--liquid extraction Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: What are common causes of low recovery in capture and elute reverse-phase SPE methods? Source: Waters Knowledge Base URL: [Link]

  • Title: Why Is Your SPE Recovery So Low? Source: ALWSCI Technologies URL: [Link]

  • Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PMC, National Institutes of Health URL: [Link]

  • Title: Understanding and Improving Solid-Phase Extraction Source: LCGC International URL: [Link]

  • Title: The pKa values of the sulfonamides investigated. Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reference Standards for 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid Purity Testing

This guide details the reference standard strategy for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS 55524-67-9), a critical intermediate and potential impurity in the synthesis of sulfonamide diuretics (e.g., Xipamide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the reference standard strategy for 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS 55524-67-9), a critical intermediate and potential impurity in the synthesis of sulfonamide diuretics (e.g., Xipamide) and sulfonylurea antidiabetics.

Introduction: The Criticality of the Methoxy-Intermediate

In the development of sulfonamide-based pharmaceuticals, 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid serves as a pivotal "branch-point" intermediate. Structurally, it is the O-methylated precursor to the active pharmacophore found in drugs like Xipamide (which contains a 2-hydroxy/salicylic acid moiety).

Its purity is non-negotiable for two reasons:

  • Downstream Yield & Quality: Impurities at this stage (e.g., des-chloro analogs or incomplete sulfamoylation products) carry forward, often becoming "refractory impurities" in the final API that are difficult to remove.

  • Regulatory Compliance: As a likely Impurity A or B (depending on the specific synthesis route filed), it requires strict control (< 0.10% or < 0.15%) in the final drug substance, necessitating a highly characterized reference standard.

Hierarchy of Reference Standards

Unlike final APIs (e.g., Furosemide, Xipamide) which have established USP/EP monographs, intermediates often lack "official" primary standards. You must construct a valid hierarchy.

Standard TypeDescriptionIntended UseQualification Method
Primary Standard (In-House) High-purity material (>99.5%) characterized by absolute methods.Validating secondary standards; Critical release testing.qNMR (1H, 19F) + Mass Balance (HPLC + TGA + ROI).
Secondary Standard (CRM) Commercial Certified Reference Material (e.g., LGC, Sigma, USP).Routine QC release; Method validation.Comparison against Primary Standard.
Working Standard Qualified batch of synthesized material.Daily system suitability; In-process control (IPC).Assay against Secondary Standard (Bracketed calibration).
Comparative Analysis: qNMR vs. Mass Balance

For this specific compound, qNMR is superior to Mass Balance for establishing a primary standard because the sulfamoyl group (


) can retain water/solvents tenaciously, skewing Mass Balance results if TGA is not interpreted perfectly.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity

Objective: To separate the target analyte from its critical impurities: 4-chloro-2-methoxybenzoic acid (des-sulfamoyl) and 2-methoxy-5-sulfamoylbenzoic acid (des-chloro).

Chromatographic Conditions:

  • Column: C18 (L1),

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or equivalent).
  • Mobile Phase A:

    
     Phosphoric Acid in Water (pH ~2.5 to suppress ionization of the carboxylic acid).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 60% A / 40% B

    • 25 min: 20% A / 80% B

    • 30 min: 90% A / 10% B (Re-equilibration)

  • Flow Rate:

    
    
    
  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Column Temp:

    
    .
    

System Suitability Criteria (Self-Validating):

  • Tailing Factor:

    
     (Sulfonamides can tail on older silica; ensure end-capping).
    
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the "des-sulfamoyl" impurity (which elutes earlier due to higher polarity).
Protocol B: Primary Standard Qualification via qNMR

Objective: Absolute purity determination independent of chromatographic response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl sulfone. Note: Ensure the IS relaxation delay (

    
    ) is compatible.
    
  • Solvent: DMSO-

    
     (Solubility of sulfonamides is poor in 
    
    
    
    ).
  • Pulse Sequence:

    
     pulse, relaxation delay (
    
    
    
    )
    
    
    (to ensure
    
    
    recovery).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity.[1][2][3]

Visualization of Workflows

Diagram 1: Impurity Origin & Control Strategy

This pathway illustrates why the "2-Methoxy" standard is distinct from the final "2-Hydroxy" drug, and where it fits in the control strategy.

G Start 4-Chloro-2-methoxybenzoic acid (Starting Material) Step1 Chlorosulfonation (Critical Step) Start->Step1 Target 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (TARGET ANALYTE) Step1->Target + HOSO2Cl / NH3 SideRxn Impurity: Des-chloro analog (2-Methoxy-5-sulfamoyl...) Step1->SideRxn Dechlorination (Trace) Target->Start Purity Check Required FinalStep Demethylation / Amidation Target->FinalStep API Final API (e.g., Xipamide) (2-Hydroxy form) FinalStep->API

Figure 1: Synthesis pathway highlighting the target analyte as a critical control point before conversion to the active 2-hydroxy pharmacophore.

Diagram 2: Reference Standard Qualification Decision Tree

A logical flow for researchers to determine if they need to generate their own primary standard.

DecisionTree Start Need Reference Standard for CAS 55524-67-9 CheckUSP Is a USP/EP RS available? Start->CheckUSP BuyUSP Purchase USP/EP RS (Use 'As Is') CheckUSP->BuyUSP Yes CheckCRM Is a ISO 17034 CRM available? CheckUSP->CheckCRM No BuyCRM Purchase CRM (Use Certified Value) CheckCRM->BuyCRM Yes Synthesize Synthesize/Purify Material (Recrystallize from MeOH) CheckCRM->Synthesize No Qualify Perform Full Characterization (1H-NMR, MS, IR, HPLC) Synthesize->Qualify PurityAssign Assign Purity Value Qualify->PurityAssign Method1 Method A: Mass Balance (100% - Impurities - Water - Residue) PurityAssign->Method1 Method2 Method B: qNMR (Recommended) (Internal Standard Method) PurityAssign->Method2

Figure 2: Decision matrix for selecting and qualifying reference materials when pharmacopoeial standards are unavailable.

Comparative Data: Performance Metrics

The following table illustrates the expected performance differences when using different purity assignment methods for this compound.

ParameterHPLC Area % (Uncorrected)Mass Balance (Corrected)qNMR (Absolute)
Typical Assay Value 99.8%98.5%98.2%
Bias Source Ignores inorganic salts, moisture, and solvent residues.Dependent on accuracy of TGA/KF; error propagation.Direct measurement of the active proton mole ratio.
Uncertainty (

)
High (Unknown bias)


Suitability Routine QC onlySecondary Standard QualificationPrimary Standard Qualification

Expert Insight: For sulfonamides, "HPLC Area %" is notoriously deceptive because it fails to detect trapped inorganic salts (e.g., ammonium chloride from the amidation step) or residual solvents. Always use qNMR or Mass Balance for the Reference Standard assignment.

References

  • Hempelmann, F. W. (1977).[4] "Studies on Xipamide (4-chloro-5-sulfamoyl-2',6'-salicyloxylidide). Part 1: Physico-chemical and chemical properties".[4][5] Arzneimittelforschung, 27(11), 2140–2143.[4]

  • United States Pharmacopeia (USP) . General Chapter <11> Reference Standards and <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.

  • European Pharmacopoeia (Ph.[6] Eur.) . Xipamide Monograph (and related Sulfonamide general methods). Strasbourg, France: EDQM.

  • LGC Standards . Impurity Reference Materials for Sulfonamides. (General reference for CRM availability).

  • ChemicalBook . 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid Product Properties.

Sources

Comparative

Technical Guide: Elemental Analysis of 4-Chloro-2-methoxy-5-sulfamoylbenzoic Acid

This guide provides a technical analysis of the elemental composition of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS: 55524-67-9).[1] It compares analytical methodologies for validating this compound, which serves as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the elemental composition of 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CAS: 55524-67-9).[1] It compares analytical methodologies for validating this compound, which serves as a critical impurity standard and intermediate in the synthesis of high-ceiling diuretics (e.g., Furosemide analogs) and specific benzamide therapeutics.

Audience: QC Researchers, Analytical Chemists, and Drug Development Scientists. Compound Context: A polysubstituted benzoic acid derivative containing halogens, sulfur, and nitrogen.[2] Accurate elemental analysis (EA) is the primary method for confirming its identity and purity against potential des-chloro or des-sulfamoyl degradation products.

Theoretical Framework & Composition

Before experimental validation, the theoretical "Gold Standard" must be established. This compound (Formula: C₈H₈ClNO₅S ) presents a challenge for EA due to the simultaneous presence of Chlorine and Sulfur, which can cause interference in standard combustion trains if not managed correctly.

Theoretical Calculation (Molecular Weight: 265.67 g/mol )
ElementCountAtomic Mass ( g/mol )Total Mass ContributionTheoretical % (w/w)
Carbon (C) 812.01196.0936.17%
Hydrogen (H) 81.0088.063.04%
Chlorine (Cl) 135.45035.4513.34%
Nitrogen (N) 114.00714.015.27%
Sulfur (S) 132.06032.0612.07%
Oxygen (O) 515.99980.0030.11%
Total 265.67 100.00%

Note: Oxygen is typically calculated by difference in standard CHNS analysis, but direct oxygen analysis (pyrolysis) is recommended for this compound to verify the methoxy/carboxyl ratio.

Comparative Analysis of Methodologies

For a compound with this specific functional group profile (Sulfonamide + Aryl Chloride), selecting the right analytical technique is crucial. Below is a comparison of the two dominant methodologies.

Method A: Dynamic Flash Combustion (Automated CHNS)
  • Mechanism: High-temperature combustion (>1000°C) with dynamic gas separation (GC).

  • Pros: Simultaneous determination of C, H, N, and S. High throughput.

  • Cons: Halogens (Cl) can poison standard oxidation catalysts and interfere with Sulfur detection if not properly trapped or separated.

  • Verdict: Preferred for Routine Purity Checks , provided a halogen trap is active.

Method B: Schöniger Flask Combustion (Classical)
  • Mechanism: Sample combustion in an oxygen-filled flask followed by potentiometric titration or Ion Chromatography (IC).

  • Pros: The "Gold Standard" for isolating Chlorine and Sulfur. Eliminates matrix interference.

  • Cons: Labor-intensive, requires separate runs for Halogens and CHN.

  • Verdict: Preferred for Cross-Validation if Method A yields ambiguous Sulfur/Chlorine ratios.

Performance Comparison Table
FeatureDynamic Flash Combustion (CHNS)Schöniger Combustion + IC
Target Elements C, H, N, SCl, S (F, Br, I)
Sample Size 1–3 mg10–50 mg
Precision (RSD) < 0.2%< 0.5%
Interference Risk High (Cl can mimic S signals)Low (Chemical separation)
Turnaround Time 10 mins/sample2 hours/sample

Experimental Protocol: Dynamic Flash Combustion (Optimized)

This protocol is designed for the Thermo Scientific FlashSmart or Elementar vario EL cube , optimized for sulfonamides.

Phase 1: Sample Preparation
  • Drying: Dry the sample at 105°C under vacuum for 4 hours to remove surface moisture. Causality: Sulfonamides are hygroscopic; retained water will artificially inflate %H and dilute %C/N/S.

  • Weighing: Accurately weigh 2.00 ± 0.05 mg of the dried sample into a tin capsule. Fold hermetically to exclude atmospheric nitrogen.

    • Standard: Use Sulfanilamide (C₆H₈N₂O₂S) as the calibration standard (matches the S/N profile).

Phase 2: Combustion Parameters
  • Reactor Temperature: 1150°C (Ensures complete oxidation of the benzoic acid ring).

  • Oxidation Catalyst: Tungsten Trioxide (WO₃) or Copper Oxide (CuO). WO₃ is preferred as it prevents the formation of volatile metal-chlorides.

  • Halogen Trap: Silver wool (Ag) zone maintained at 600°C.

    • Critical Step: The Ag trap removes Chlorine, preventing it from interfering with the Thermal Conductivity Detector (TCD).

Phase 3: Separation & Detection
  • Carrier Gas: Helium (140 mL/min).

  • Separation: GC Column (Porapak QS) separates gases in order: N₂ → CO₂ → H₂O → SO₂.

  • Detection: TCD measures peak areas against the Sulfanilamide calibration curve.

Data Interpretation & Acceptance Criteria

To validate the compound as "Pure" (Reference Standard Grade), the experimental results must fall within the accepted IUPAC tolerance of ±0.4% absolute difference from theoretical values.

Validation Table: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
ElementTheoretical %Acceptable Range (±0.4%)Interpretation of Deviation
C 36.1735.77 – 36.57Low C suggests inorganic salt contamination (e.g., NaCl).
H 3.042.64 – 3.44High H indicates moisture or solvent retention (MeOH).
N 5.274.87 – 5.67Low N suggests degradation of the sulfamoyl group.
S 12.0711.67 – 12.47High S often indicates trap saturation (Cl interference).
Cl 13.3412.94 – 13.74Measured via separate titration if CHNS is inconclusive.

Workflow Visualization

The following diagram illustrates the optimized decision tree for analyzing this halogenated sulfonamide, ensuring interference management.

EA_Workflow Start Sample: 4-Chloro-2-methoxy- 5-sulfamoylbenzoic acid Prep Step 1: Vacuum Dry (105°C, 4h) Start->Prep Weigh Step 2: Microbalance Weighing (2.0 mg in Tin Capsule) Prep->Weigh Combustion Step 3: Flash Combustion (1150°C + O2 Injection) Weigh->Combustion Trap Step 4: Halogen Scavenging (Ag Wool Trap) Combustion->Trap Reduction Step 5: Reduction (Cu wires, 650°C) Trap->Reduction Separation Step 6: GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Check Data Check: Is S within ±0.4%? Separation->Check Pass PASS: Purity Confirmed Check->Pass Yes Fail FAIL: Interference Detected Check->Fail No AltMethod Action: Perform Schöniger Flask Combustion (Method B) Fail->AltMethod

Figure 1: Analytical workflow for halogenated sulfonamides, highlighting the critical halogen scavenging step to prevent Sulfur interference.

References

  • PubChem. (2025).[3][4] Compound Summary: 4-Chloro-2-methoxy-5-sulfamoylbenzoic acid (CID 22661139).[1] National Library of Medicine. Retrieved from [Link]

  • Matsuoka, J., et al. (2024).[5] "Elemental Sulfur-Mediated Aromatic Halogenation." Journal of Organic Chemistry, 89, 770-777.[5] (Context on halogen/sulfur interactions). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxy-5-sulfamoylbenzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.